molecular formula C18H16N2O4 B2495576 N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide CAS No. 683235-66-7

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide

Cat. No.: B2495576
CAS No.: 683235-66-7
M. Wt: 324.336
InChI Key: BYJNAQJSYGQDIS-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide include other isoindoline-1,3-dione derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindoline-1,3-dione derivatives, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-10(2)24-13-6-3-11(4-7-13)16(21)19-12-5-8-14-15(9-12)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJNAQJSYGQDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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